molecular formula C12H17NO B2384970 3-{[(1-Cyclopropylethyl)amino]methyl}phenol CAS No. 1154734-06-1

3-{[(1-Cyclopropylethyl)amino]methyl}phenol

Cat. No.: B2384970
CAS No.: 1154734-06-1
M. Wt: 191.274
InChI Key: BCRVUHIMXVHONU-UHFFFAOYSA-N
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Description

3-{[(1-Cyclopropylethyl)amino]methyl}phenol is a synthetic organic compound featuring a phenolic core functionalized with a (1-cyclopropylethyl)aminomethyl group. This molecular structure, which integrates a phenol ring with a secondary amine containing a cyclopropyl group, suggests potential for diverse chemical reactivity and biological activity, making it a candidate for exploration in various research fields. Research Applications & Value: This compound is provided for chemical and pharmaceutical research purposes. Its structure indicates potential as a building block or intermediate in organic synthesis, particularly for creating more complex molecules. Researchers may also investigate its potential as a precursor for ligands or compounds with biological activity, given the known roles of phenolic and aminomethyl motifs in medicinal chemistry. Handling & Safety: As with many research chemicals, appropriate safety precautions must be observed. This product is intended solely for research use by qualified laboratory personnel . It is not intended for diagnostic or therapeutic use in humans or animals , nor for personal use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

3-[(1-cyclopropylethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(11-5-6-11)13-8-10-3-2-4-12(14)7-10/h2-4,7,9,11,13-14H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVUHIMXVHONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Methods

Reductive amination represents one of the most versatile and widely employed strategies for the synthesis of 3-{[(1-Cyclopropylethyl)amino]methyl}phenol. This approach typically involves the condensation of 3-hydroxybenzaldehyde with 1-cyclopropylethylamine followed by reduction.

Borch Reductive Amination

The Borch reductive amination protocol offers a convenient one-pot procedure that effectively utilizes the chemoselectivity of sodium cyanoborohydride as the reducing agent. This method is particularly valuable due to its operational simplicity and high yields.

Procedure:

  • 3-Hydroxybenzaldehyde (1.0 eq) is dissolved in methanol or a methanol/water mixture
  • 1-Cyclopropylethylamine (1.1-1.2 eq) is added to the solution
  • The pH is adjusted to 6-7 with acetic acid
  • Sodium cyanoborohydride (1.5-2.0 eq) is added in portions
  • The reaction mixture is stirred at room temperature for 12-24 hours
  • After workup and purification, the target product is obtained

This methodology typically provides yields of 75-85% and offers excellent selectivity with minimal formation of side products.

Alternative Reducing Agents

Other reducing agents can be employed in the reductive amination process:

Reducing Agent Reaction Conditions Advantages Limitations
Sodium cyanoborohydride MeOH, pH 6-7, RT, 12-24h High selectivity, mild conditions Toxic cyanide by-products
Sodium triacetoxyborohydride DCE or DCM, RT, 12-24h No pH adjustment needed, high yields Moisture sensitive
Hydrogen/Pd-C MeOH or EtOH, H2 (1-5 atm), RT Clean reaction, minimal by-products Requires specialized equipment
Formic acid/triethylamine MeOH, reflux, 6-12h Inexpensive reagents Longer reaction times

Mannich Reaction Approaches

The Mannich reaction provides an alternative synthetic route for preparing this compound through a multi-component reaction system.

Classical Mannich Approach

The classical Mannich reaction involves the condensation of a phenol, formaldehyde, and an amine to form aminomethylated products. This approach can be adapted for the synthesis of the target compound:

Procedure:

  • 3-Hydroxyphenol (1.0 eq) is dissolved in ethanol or a suitable protic solvent
  • Formaldehyde (1.1-1.2 eq, typically as 37% aqueous solution) is added
  • 1-Cyclopropylethylamine (1.1-1.2 eq) is added dropwise
  • The reaction mixture is heated at 60-80°C for 6-12 hours
  • The product is isolated through extraction and purification techniques

This methodology typically furnishes modest to good yields (50-70%) of the desired product.

Modified Mannich Protocols

Recent advancements in Mannich chemistry have led to the development of improved protocols that offer enhanced yields and selectivity. These include:

  • Catalyst-promoted Mannich reactions - Various Lewis acids (e.g., InCl3, FeCl3) can accelerate the Mannich reaction and improve yields
  • Solvent optimization - The use of polar aprotic solvents can enhance reaction efficiency
  • Multicomponent Mannich reactions - One-pot procedures that combine all reactants simultaneously

A particularly effective variation employs indium trichloride as catalyst in a 50% ethanol-water mixture under ultrasonic irradiation, which significantly reduces reaction times while maintaining high yields.

Preparation of Key Intermediates

The synthesis of this compound requires access to key intermediates, particularly 1-cyclopropylethylamine, which can be prepared through various methods.

Synthesis of 1-Cyclopropylethylamine

Several approaches can be utilized to prepare this critical intermediate:

Cyclopropylation of Imines

This method involves the formation of cyclopropyl rings from olefinic precursors using organozinc reagents:

Procedure:

  • Olefinic substrate undergoes hydrozirconation with zirconocene hydrochloride
  • Transmetallation with dimethylzinc
  • Addition to an appropriate imine
  • Treatment with diiodomethane to form the cyclopropyl ring
  • Hydrolysis to release the amine

This method provides excellent diastereoselectivity (>95:5) for the formation of cyclopropylethylamine derivatives.

From Cyclopropyl Methyl Ketone

Another approach utilizes cyclopropyl methyl ketone as starting material:

Procedure:

  • Reductive amination of cyclopropyl methyl ketone with an appropriate amine
  • Reduction of the resulting imine or direct one-pot reductive amination
  • Protection/deprotection strategies as required

Preparation of 3-Hydroxybenzaldehyde Derivatives

For functionalized variants of the target compound, modified 3-hydroxybenzaldehyde precursors may be required. These can be prepared through:

  • Selective formylation of meta-substituted phenols
  • Protection/deprotection strategies for the phenolic hydroxyl group
  • Functional group interconversions on substituted benzaldehydes

One-Pot Multicomponent Approaches

Modern synthetic strategies often emphasize efficient one-pot multicomponent reactions that minimize isolation of intermediates, reduce waste, and improve overall yields.

Reductive Amination in One Pot

A streamlined approach combines the formation of the imine and subsequent reduction in a single vessel:

Procedure:

  • 3-Hydroxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent (methanol, ethanol, or dichloroethane)
  • 1-Cyclopropylethylamine (1.1 eq) is added
  • The reaction mixture is stirred for 1-2 hours to form the imine
  • Reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2.0 eq) is added
  • The reaction is continued for 6-12 hours
  • After workup, the target compound is isolated and purified

This approach typically provides yields of 70-85% and simplifies the synthetic process.

Metal-Catalyzed Multicomponent Reactions

Recent advances in metal-catalyzed multicomponent reactions offer innovative approaches for the synthesis of complex amines:

Representative Procedure:

  • 3-Hydroxybenzaldehyde (1.0 eq) is combined with a cyclopropanol derivative (1.2 eq)
  • A suitable metal catalyst (e.g., Fe(OTf)3, 5-10 mol%) is added
  • The reaction mixture is heated under appropriate conditions
  • The target compound is isolated after workup and purification

These approaches can provide access to the desired product through unique mechanistic pathways and often tolerate a wide range of functional groups.

Purification and Characterization

Purification Methods

The purification of this compound typically employs the following techniques:

  • Column chromatography - Silica gel chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients)
  • Recrystallization - From suitable solvents such as ethanol, ethyl acetate, or dichloromethane
  • Salt formation - Conversion to hydrochloride or other acid salts for purification, followed by free-basing

Characterization Data

The compound can be characterized through various analytical techniques:

  • NMR spectroscopy - 1H and 13C NMR provide definitive structural confirmation
  • Mass spectrometry - Typically shows a molecular ion peak at m/z 191 corresponding to the [M+H]+ ion
  • IR spectroscopy - Characteristic bands for OH (3300-3500 cm-1), NH (3300-3400 cm-1), and aromatic C=C (1450-1600 cm-1)
  • Elemental analysis - Confirming the composition (C12H17NO)

Comparative Analysis of Preparation Methods

Efficiency Comparison

Method Typical Yield (%) Reaction Time Temperature Complexity Advantages Limitations
Borch Reductive Amination 75-85 12-24h Room temperature Moderate High selectivity, mild conditions Requires pure starting materials
Classical Mannich 50-70 6-12h 60-80°C Low Simple procedure, inexpensive reagents Moderate yields, side reactions
Catalyst-Promoted Mannich 65-80 3-8h 40-60°C Moderate Improved yields, shorter reaction times Requires catalysts
One-Pot Multicomponent 70-85 8-16h Room temperature to 60°C Moderate Streamlined procedure, fewer operations May require optimization
Metal-Catalyzed Approach 60-75 6-24h 60-100°C High Novel reactivity, functional group tolerance Specialized reagents, higher cost

Green Chemistry Considerations

When selecting a preparation method, several green chemistry parameters should be considered:

  • Atom economy - The Mannich reaction approaches typically offer better atom economy
  • Solvent selection - Aqueous or alcoholic systems are preferred over halogenated solvents
  • Catalysis - Catalytic methods reduce reagent consumption and waste generation
  • Energy requirements - Room temperature or mild heating protocols are preferred
  • Waste generation - Methods with minimal isolation and purification steps reduce waste

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Cyclopropylethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Various amine derivatives.

    Substitution: Nitrated, sulfonated, and halogenated phenolic compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-{[(1-Cyclopropylethyl)amino]methyl}phenol serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.

  • Oxidation : The phenolic group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : It can be reduced to yield different amine derivatives.
  • Substitution : The compound can participate in electrophilic aromatic substitution reactions.

Biology

Research indicates that this compound may exhibit potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of phenolic compounds often interact with biological targets, modulating enzyme activity and influencing cellular pathways.

Medicine

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate or active ingredient. Its structural features suggest possible interactions with receptors involved in various physiological processes.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials and chemical products. Its unique properties may facilitate advancements in material science and chemical engineering.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound in various contexts:

  • Antimicrobial Activity : Research has demonstrated that certain derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This highlights its potential use in developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
  • Pharmaceutical Development : A recent study focused on synthesizing analogs of this compound to evaluate their efficacy against viral infections, particularly targeting RNA-dependent RNA polymerase in influenza viruses. The findings indicated promising antiviral activity linked to structural modifications of the compound .

Mechanism of Action

The mechanism of action of 3-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Inhibitory Effects of Cyclopropylethyl-Containing Compounds on hTS

Compound Structure IC₅₀ (mM) Efficacy at 10 mM
Compound 5 () Cyclopropylethyl + phenylamino acid ~3 100% inhibition
PDPA () Non-cyclopropyl analog >10 Partial inhibition
Target compound (inferred) Cyclopropylethylaminomethylphenol N/A Likely high

Receptor Binding Affinity

Ciprofol (2-(1-Cyclopropylethyl)-6-isopropylphenol), a GABAA receptor agonist, exhibits 4–5× higher receptor affinity than propofol due to its cyclopropylethyl group enhancing lipophilicity and stereoselectivity . The target compound’s cyclopropylethylaminomethyl group may similarly improve membrane permeability and receptor interactions, though its lack of isopropyl substitution (unlike Ciprofol) could reduce potency compared to clinical anesthetics.

Table 2: Receptor Binding and Physicochemical Properties

Compound Molecular Formula LogP (Predicted) Receptor Affinity (vs. Propofol)
Ciprofol C₁₄H₂₀O ~3.8 4–5× higher
Target compound C₁₂H₁₇NO ~2.5 Likely moderate
Propofol C₁₂H₁₈O 3.6 1× (baseline)

Structural and Functional Analogues

  • (3-Aminophenyl)-cyclopropylmethanone (): Shares a cyclopropyl group but lacks the aminomethyl-phenol backbone.
  • (S)-3-(1-(Dimethylamino)ethyl)phenol (): Features a dimethylaminoethyl group instead of cyclopropylethylaminomethyl.
  • Pyrazole-linked phenols (Evidences 6–7): Compounds like 2-({[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol (Molar Mass: 281.78 g/mol) exhibit higher molecular weights due to heterocyclic substituents, which may limit blood-brain barrier penetration compared to the target compound’s simpler structure .

Biological Activity

3-{[(1-Cyclopropylethyl)amino]methyl}phenol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a phenolic group attached to a cyclopropylethylamine moiety, which enhances its structural diversity and biological activity. The presence of the hydroxyl group (-OH) on the aromatic ring contributes to its reactivity, while the cyclopropyl group may enhance binding affinity to biological targets.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with various biological molecules.
  • Covalent Bond Formation : The amino group can interact with specific targets, modulating enzyme and receptor activity.
  • Hydrophobic Interactions : The cyclopropylethylamino group can fit into hydrophobic pockets in proteins, enhancing binding affinity .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, including resistant strains. The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions characterized by inflammation.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines, such as lung carcinoma (A549) and colon cancer (HCT116). The compound's ability to modulate cell cycle progression has been observed, with significant accumulation of cells in the G1/S phase after treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibits cytokines and enzymes
AnticancerInduces apoptosis in A549 and HCT116 cells

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of this compound on HCT116 colon cancer cells, the compound was found to significantly inhibit cell growth at concentrations above 50 µM. Flow cytometric analysis revealed that treatment led to a notable increase in cells arrested at the G1/S phase, suggesting a mechanism involving cell cycle regulation .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : As a potential active ingredient or intermediate in drug synthesis.
  • Material Science : Utilized in developing new materials due to its unique chemical properties.
  • Research Tool : Serves as a building block for synthesizing more complex organic molecules .

Q & A

Q. How to interpret contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Polymorphism Screening : Use DSC/TGA to identify crystalline vs. amorphous forms (e.g., amorphous forms show 5× higher aqueous solubility) .
  • Salt Formation : Prepare hydrochloride salts to enhance solubility in polar solvents (e.g., PBS pH 7.4) .

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